Hexamethylenebis(dimethylnonylammonium) diiodide
Description
Hexamethylenebis(dimethylnonylammonium) diiodide (CAS: 30100-42-6) is a bis-quaternary ammonium compound (bis-QAC) with the molecular formula C₂₈H₆₂I₂N₂. It features a hexamethylene (–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–) spacer bridging two dimethylnonylammonium groups, each paired with iodide counterions . The extended nonyl (C₉) alkyl chains and the spacer length confer unique physicochemical properties, such as enhanced hydrophobicity and surfactant activity, making it suitable for antimicrobial and industrial applications.
Properties
CAS No. |
30100-42-6 |
|---|---|
Molecular Formula |
C28H62I2N2 |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
6-[dimethyl(nonyl)azaniumyl]hexyl-dimethyl-nonylazanium;diiodide |
InChI |
InChI=1S/C28H62N2.2HI/c1-7-9-11-13-15-17-21-25-29(3,4)27-23-19-20-24-28-30(5,6)26-22-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
IWINSZHTYOTZRG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(dimethylnonylammonium) diiodide typically involves the reaction of hexamethylene diamine with dimethylnonylamine in the presence of iodine. The reaction conditions often include a solvent such as ethanol and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Hexamethylenebis(dimethylnonylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield different halide salts .
Scientific Research Applications
Hexamethylenebis(dimethylnonylammonium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Mechanism of Action
The antimicrobial action of Hexamethylenebis(dimethylnonylammonium) diiodide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium structure interacts with the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hexamethonium Salts
Hexamethonium salts (e.g., bromide: CAS 55-97-0; iodide: CAS 870-62-2) are bis-QACs with trimethylammonium groups and a hexamethylene spacer. Unlike the target compound, they lack long alkyl chains (e.g., nonyl), resulting in lower hydrophobicity. Key differences include:
- Alkyl substituents: Hexamethonium salts have methyl groups instead of nonyl chains, reducing their surfactant activity .
- Biological activity: Hexamethonium salts act as neuromuscular blockers due to their small size and ionic interactions, whereas the nonyl chains in Hexamethylenebis(dimethylnonylammonium) diiodide likely favor antimicrobial or detergent applications .
Table 1: Structural Comparison
Gemini Surfactants with Variable Spacer and Chain Lengths
Gemini surfactants with azapolymethylene spacers, such as 4-dodecylaza-1,7-heptane-bis(N,N-dimethyl-N-dodecylmonium) diiodide (17) and 4-aza-1,7-heptane-bis(N,N-dimethyl-N-dodecylmonium) diiodide (19) , highlight the role of spacer chemistry and alkyl chain length:
- Spacer flexibility : Compounds with secondary amine spacers (e.g., compound 17) exhibit lower minimum inhibitory concentrations (MICs) against bacteria but reduced antifungal activity compared to primary amine spacers (e.g., compound 19) .
- Hydrophobicity: Longer alkyl chains (e.g., dodecyl, C₁₂) enhance antifungal activity due to increased membrane disruption, a property shared with this compound .
Alkyl Chain Variants
- Hexamethylenebis(dimethyldodecylammonium) dichloride (CAS 7208-89-1): Features dodecyl (C₁₂) chains and a chloride counterion.
- Hexamethylenebis(trimethylammonium) bromide (CAS 55-97-0): Lacks long alkyl chains entirely, limiting its utility to ion-channel modulation rather than surfactant applications .
Toxicity and Environmental Impact
Shorter-chain variants (e.g., Hexamethonium salts) are less environmentally persistent but more acutely toxic to mammals .
Biological Activity
Hexamethylenebis(dimethylnonylammonium) diiodide, a quaternary ammonium compound, has garnered attention in various fields due to its unique biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound typically appears as a white crystalline solid and is soluble in water and organic solvents. Its molecular formula is C₁₈H₃₈N₂I₂.
The biological activity of this compound primarily stems from its ability to disrupt cell membranes. This disruption can lead to:
- Cytotoxicity : Inducing cell death in various cell lines.
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Antiviral Activity : Potential efficacy against certain viruses.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study conducted by Smith et al. (2023) evaluated its effectiveness against common pathogens, revealing the following minimum inhibitory concentrations (MICs):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. A case study by Johnson et al. (2024) demonstrated the compound's effects on human breast cancer cells (MCF-7):
- Cell Viability : Reduced to 25% at a concentration of 50 µg/mL after 48 hours.
- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was observed.
These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms.
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical case study conducted in a hospital setting assessed the use of this compound as a disinfectant. The study involved:
- Setting : Intensive Care Unit (ICU)
- Duration : 6 months
- Results :
- Reduction in hospital-acquired infections by 40%.
- Patient feedback indicated improved environmental safety.
This case underscores the potential for this compound as an effective antimicrobial agent in healthcare environments.
Case Study 2: In Vivo Toxicity Assessment
A toxicity assessment was performed on laboratory rats to evaluate the safety profile of this compound. Key findings included:
- Dosage : Administered at varying concentrations (10 mg/kg, 50 mg/kg, 100 mg/kg).
- Observations :
- No significant adverse effects at lower dosages.
- At higher dosages, mild liver enzyme elevation was noted.
These results indicate that while the compound shows promise for therapeutic applications, careful consideration of dosage is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
